5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole

Overview

Description

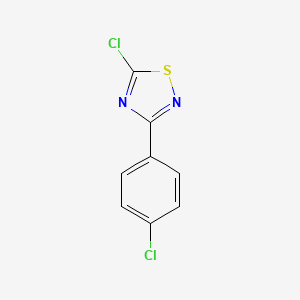

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with chlorine at position 5 and a 4-chlorophenyl group at position 3. The 1,2,4-thiadiazole scaffold is pharmacologically significant due to its broad biological activities, including anticancer, antimicrobial, and antiviral properties . Its structural uniqueness lies in the synergistic combination of halogenated aromatic and heterocyclic moieties, making it a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzenediazonium chloride with thiourea in the presence of hydrochloric acid. The reaction mixture is then heated to induce cyclization, forming the desired thiadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can be involved in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino-substituted thiadiazole, while oxidation may produce a sulfoxide or sulfone derivative.

Scientific Research Applications

Anticancer Applications

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole derivatives have been extensively studied for their anticancer properties. The compound acts as a pharmacophore in the development of various anticancer agents due to its ability to interact with multiple biological targets.

In Vitro Studies

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines:

- Breast Cancer (MCF-7) : IC50 values as low as 0.28 µg/mL were reported for certain derivatives, indicating potent activity .

- Liver Cancer (HepG2) : Similar compounds exhibited effective growth inhibition .

Antiviral Properties

Research has also highlighted the potential antiviral applications of this compound. Some derivatives have shown activity against Tobacco Mosaic Virus (TMV), suggesting their utility in agricultural settings.

Mechanism and Efficacy

The antiviral action is believed to stem from the compound's ability to inhibit viral replication processes. In studies, certain derivatives demonstrated approximately 50% inhibition of TMV, comparable to established antifungal agents .

Antimicrobial Activity

Thiadiazole derivatives have been recognized for their antimicrobial properties against a variety of pathogens.

Broad Spectrum Activity

The compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum efficacy makes it a candidate for developing new antimicrobial agents .

Summary of Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the 1,2,4-Thiadiazole Core

(a) 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7)

- Structure : Features a 4-chlorophenyl group at position 3 and an amine (-NH₂) at position 5.

- Key Differences: The absence of chlorine at position 5 and the presence of an amine group significantly alter reactivity.

- Molecular Weight : 213.67 g/mol vs. 231.09 g/mol for the target compound.

(b) 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

- Structure : Substituted with a chloromethyl (-CH₂Cl) group at position 3.

- Key Differences: The chloromethyl group introduces alkyl-chain reactivity, making it a versatile intermediate in cross-coupling reactions.

- Molecular Weight : 169.02 g/mol.

(c) 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole

- Structure : Contains a methoxymethyl (-CH₂OCH₃) group at position 3.

- Key Differences : The methoxy group improves aqueous solubility due to its polar nature, which may enhance pharmacokinetic properties. However, the reduced electron-withdrawing effect compared to chlorine could diminish electrophilic reactivity .

Isomeric Thiadiazole Derivatives

1,3,4-Thiadiazoles

- Example : 2-(5-(5-Oxo-2-phenyloxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acid (Compound 19 in ).

- Key Differences: The 1,3,4-thiadiazole isomer exhibits distinct electronic properties due to the altered positions of nitrogen and sulfur atoms. Studies show that 1,3,4-thiadiazoles often demonstrate superior anticancer activity compared to 1,2,4-thiadiazoles, as seen in their inhibition of Ehrlich’s Ascites Carcinoma cells .

Fused-Ring Systems

Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives

- Example: 5-Chloro-3-(4-chlorophenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 6f in ).

- Key Differences : The fused triazolo-pyrimidine-thiophene system increases molecular complexity and π-conjugation, leading to enhanced anticancer activity (e.g., LC-MS m/z = 320) compared to the simpler thiadiazole core of the target compound .

Triazole Analogues

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole

- Key Differences : Replacing the thiadiazole core with a triazole ring reduces sulfur-mediated interactions but introduces additional nitrogen-based hydrogen bonding. The hexyl chain in this compound improves membrane permeability, whereas the target compound’s rigid aromatic system may favor target-specific binding .

Data Tables

Table 2: Activity Comparison Across Heterocyclic Cores

Biological Activity

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole is a compound that belongs to the class of 1,2,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound this compound features a thiadiazole ring structure that contributes to its pharmacological activities. The presence of chlorine atoms enhances its lipophilicity and biological interaction potential.

1. Antimicrobial Activity

Research has shown that derivatives of 1,2,4-thiadiazoles exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : Several studies have reported that compounds containing the thiadiazole moiety demonstrate effectiveness against various bacterial strains. For instance, a study indicated that derivatives with para-substituted phenyl groups showed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Antifungal Activity : Thiadiazole derivatives have also been investigated for their antifungal properties. Compounds with specific substitutions have shown activity against fungi like Candida albicans .

2. Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

- Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 0.28 µg/mL to 10 µg/mL depending on the specific derivative and conditions .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, Western blot analysis has shown that certain derivatives activate caspases involved in apoptotic pathways .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | Apoptosis induction |

| This compound | A549 | 0.52 | Cell cycle arrest |

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented:

- Inhibition of Inflammatory Markers : Compounds have shown the ability to reduce levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A study by Ahmed et al. (2018) highlighted the broad spectrum of biological activities associated with thiadiazole derivatives including their potential as antimicrobial agents .

- Another research article focused on the synthesis and evaluation of novel thiadiazole derivatives, reporting significant antiproliferative effects against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole, and how do reaction conditions influence product formation?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, treatment of phenylhydrazine derivatives with thiadiazole precursors can yield structurally diverse products. In one protocol, substituting phenylhydrazine hydrochloride with 4-methyl or 4-methoxyphenylhydrazine hydrochloride leads to indole-fused thiadiazoles, whereas unsubstituted phenylhydrazine produces unexpected pyrazole-thiadiazole hybrids . Reaction temperature, solvent polarity, and substituent electronic effects critically influence regioselectivity and byproduct formation. Optimization requires systematic variation of these parameters and monitoring via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming substituent positions. For example, aromatic protons in the 4-chlorophenyl group show distinct splitting patterns in H NMR (δ 7.3–7.5 ppm), while thiadiazole carbons appear at ~160–170 ppm in C NMR .

- X-ray crystallography : Programs like SHELX are widely used for structure refinement. Crystallographic data (e.g., bond angles, torsion angles) resolve ambiguities in stereochemistry and confirm the thiadiazole core .

- Elemental analysis : Matches experimental and calculated C, H, N, S, and Cl percentages to validate purity .

Q. What are the typical derivatization strategies for this compound?

- Methodological Answer : Common derivatization includes:

- Thiolation : Reaction with mercaptoacetic acid or thiourea derivatives introduces -SH groups at the 3-position, enabling further functionalization (e.g., disulfide bridges) .

- Halogen exchange : Chlorine substituents can be replaced with fluorine or bromine using halogen-exchange catalysts (e.g., KF/AlO) to modulate electronic properties .

- Cross-coupling : Suzuki or Ullmann reactions with aryl boronic acids or iodides extend the aromatic system, enhancing π-stacking interactions .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. To resolve these:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Use DFT calculations to compare theoretical and experimental bond lengths/angles.

- Apply Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic data .

Q. What strategies optimize synthetic yield and purity for scale-up?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to classical heating .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while EtOAc/hexane mixtures improve recrystallization efficiency .

- Catalyst screening : Lewis acids like ZnCl or Bi(OTf) accelerate cyclization steps, minimizing side reactions .

Q. How do halogen substituents and heterocyclic fusion impact biological activity?

- Methodological Answer :

- Halogen effects : Chlorine at the 4-position enhances lipophilicity and membrane permeability, while fluorine improves metabolic stability. Comparative studies of 3,5-bis(chlorophenyl) derivatives show >50% increased antimicrobial activity compared to non-halogenated analogs .

- Heterocyclic fusion : Fusion with triazolo or pyrimidine rings (e.g., thieno[2,3-d]pyrimidine) amplifies π-π interactions with enzyme active sites, as evidenced by IC values <10 μM in kinase inhibition assays .

Q. What mechanistic insights explain the regioselectivity of cyclization reactions?

- Methodological Answer : Cyclization regioselectivity is governed by:

- Nucleophilic attack patterns : Thiadiazole nitrogen preferentially attacks electrophilic carbons adjacent to electron-withdrawing groups (e.g., -Cl).

- Steric effects : Bulky substituents on phenylhydrazine precursors direct cyclization to less hindered positions, as shown in DFT transition-state models .

Properties

IUPAC Name |

5-chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLWEBFWFODGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.